2-(4-chlorobenzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide

Beschreibung

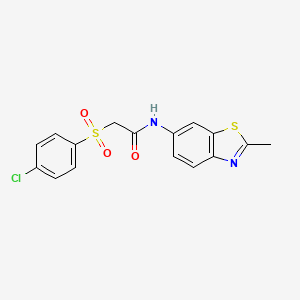

2-(4-Chlorobenzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide is a sulfonamide-containing benzothiazole derivative with a molecular formula of C₁₇H₁₄ClN₂O₃S₂ (calculated molecular weight: 402.89 g/mol). The compound features a 2-methyl-1,3-benzothiazol-6-yl group linked via an acetamide bridge to a 4-chlorobenzenesulfonyl moiety. Structural analogs of this compound often exhibit variations in the sulfonyl group, benzothiazole substituents, or acetamide linker, which influence their physicochemical properties and biological activity.

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)sulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O3S2/c1-10-18-14-7-4-12(8-15(14)23-10)19-16(20)9-24(21,22)13-5-2-11(17)3-6-13/h2-8H,9H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBPLJJEVBQBJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorobenzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide typically involves the following steps:

Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

Introduction of the Chlorobenzenesulfonyl Group: The chlorobenzenesulfonyl group is introduced by reacting 4-chlorobenzenesulfonyl chloride with the benzothiazole derivative in the presence of a base such as triethylamine.

Acetylation: The final step involves the acetylation of the intermediate product with acetic anhydride or acetyl chloride to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-chlorobenzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorobenzenesulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of sulfonamide derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4-chlorobenzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(4-chlorobenzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Sulfonyl Group Modifications

2-(4-Methoxybenzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide

- Structure : Replaces the 4-chloro substituent with a 4-methoxy group on the benzenesulfonyl ring.

- Molecular Formula : C₁₇H₁₆N₂O₄S₂ (376.45 g/mol).

N-(2,4-Dimethylphenyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)sulfonylamino]acetamide

Benzothiazole Core Modifications

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide

- Structure : Substitutes the 2-methylbenzothiazole with a 6-trifluoromethylbenzothiazole and replaces the sulfonyl group with a simple phenylacetamide.

- Patent Context : This analog, along with derivatives bearing methoxy or trimethoxy groups, is patented for undisclosed therapeutic applications, suggesting enhanced metabolic stability or target engagement compared to the parent compound .

2-(3-Fluorophenyl)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide

- Structure : Lacks the sulfonyl group entirely, instead incorporating a 3-fluorophenylacetamide moiety.

Acetamide Linker Variations

N-[1-(1,3-Benzothiazol-6-yl)ethyl]-2-chloroacetamide

- Structure : Replaces the sulfonylacetamide with a chloroacetamide and introduces an ethyl spacer.

- Synthetic Utility : Reported as a building block for heterocyclic synthesis, but biological data are unavailable .

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide

- Structure : Features a nitro group and methylsulfonyl substituent on the phenyl ring.

- Crystallographic Data : Demonstrates planar distortion due to nitro group torsion, which could influence stacking interactions in enzyme binding .

Biologische Aktivität

2-(4-chlorobenzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a benzothiazole moiety and a sulfonyl group, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 305.75 g/mol |

| Molecular Formula | C12H12ClN3O2S |

| CAS Number | 941962-26-1 |

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial strains. In vitro studies suggest that this compound may possess moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, similar to other sulfonamide derivatives .

Anticancer Potential

The anticancer properties of benzothiazole derivatives are well-documented. Studies have demonstrated that compounds with the benzothiazole structure can inhibit cell proliferation in various cancer cell lines. For example, compounds structurally related to this compound have shown promising results in inhibiting the growth of leukemia and solid tumor cell lines .

Table 1: Summary of Anticancer Activity Against Various Cell Lines

Enzyme Inhibition

In addition to its antimicrobial and anticancer activities, this compound may also exhibit enzyme inhibitory effects. Similar sulfonamide compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer’s disease and urinary tract infections respectively .

Case Studies

- Antibacterial Screening : A study evaluating the antibacterial activity of various sulfonamide derivatives found that those with a benzothiazole component exhibited strong activity against Staphylococcus aureus and Escherichia coli, supporting the hypothesis that this compound could have similar effects.

- Antitumor Activity : Another investigation into the antitumor efficacy of benzothiazole derivatives reported that compounds with similar functional groups could significantly inhibit tumor growth in vitro. The study highlighted the importance of structural modifications on biological activity, suggesting that further optimization of this compound could enhance its anticancer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.